molecular formula C7H4F3NO B1297097 2,3,6-Trifluorobenzamide CAS No. 207986-22-9

2,3,6-Trifluorobenzamide

Cat. No. B1297097
M. Wt: 175.11 g/mol
InChI Key: BWWGEHSEZGXEKB-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzamide is a chemical compound with the linear formula F3C6H2CONH2 . It has a molecular weight of 175.11 .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trifluorobenzamide consists of a benzamide core with three fluorine atoms attached at the 2, 3, and 6 positions . The presence of these fluorine atoms significantly influences the chemical properties of the compound.


Physical And Chemical Properties Analysis

2,3,6-Trifluorobenzamide has a melting point of 114-117 °C . It has a density of 1.5±0.1 g/cm3 . The boiling point is 152.1±40.0 °C at 760 mmHg . The vapor pressure is 3.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.9±3.0 kJ/mol . The flash point is 45.8±27.3 °C . The index of refraction is 1.494 . The molar refractivity is 35.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Environmental Applications

Synthesis of Fluorinated Compounds

Fluorinated benzamides, including 2,3,6-Trifluorobenzamide, are pivotal in synthesizing various fluorinated compounds due to their unique chemical properties. These compounds serve as intermediates in creating agrochemicals, pharmaceuticals, and materials with enhanced stability and biological activity. For instance, the synthesis of 2,6-difluorobenzamide, a closely related compound, showcases the importance of fluorinated intermediates in achieving high yields and product purity with minimal environmental impact (Li Xiu-lian, 2009).

Biocatalytic Production

The use of recombinant Escherichia coli for the efficient production of 2,6-difluorobenzamide highlights the growing interest in sustainable and eco-friendly manufacturing processes for fluorinated intermediates. This approach not only improves the efficiency of production but also reduces the environmental footprint of chemical synthesis (Zhengfei Yang et al., 2018).

Pharmaceutical and Agrochemical Development

Antiangiogenic Activity

The introduction of fluorine atoms into benzamide structures, including compounds similar to 2,3,6-Trifluorobenzamide, has been investigated for their potential antiangiogenic activity. This research underscores the significance of fluorinated benzamides in developing new therapeutic agents, particularly in treating diseases characterized by abnormal angiogenesis, such as cancer (C. Steinebach et al., 2018).

Bacterial Cell Division Inhibitors

The study of 2,6-difluorobenzamides has revealed their ability to inhibit the bacterial cell division protein FtsZ, indicating the potential of fluorinated benzamides in developing new antibacterial drugs. This research highlights the broader applications of fluorinated benzamides in addressing antibiotic resistance and developing novel antimicrobial therapies (G. Chiodini et al., 2015).

Safety And Hazards

When handling 2,3,6-Trifluorobenzamide, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area . It is also advised to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

2,3,6-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGEHSEZGXEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344122
Record name 2,3,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorobenzamide

CAS RN

207986-22-9
Record name 2,3,6-Trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-22-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Tarahhomi, A van Der Lee - Monatshefte für Chemie-Chemical Monthly, 2018 - Springer
In the present paper, crystal structures and Hirshfeld surface analyses of two new phosphoric triamides [2,3,6-F 3 –C 6 H 2 C(O)NH]P(O)(X) 2 (X=N(CH 3 )C 6 H 11 and N(C 2 H 5 ) 2 ) …
Number of citations: 9 link.springer.com
AA Facundo, A Arévalo, G Fundora-Galano… - New Journal of …, 2019 - pubs.rsc.org
Recently we reported the metal free hydrodefluorination of selected fluoroaromatics using triethylphosphine as the sole defluorinating agent. That prompted us to evaluate the …
Number of citations: 12 pubs.rsc.org
BD Lee, Z Li, KJ French, Y Zhuang, Z **a… - Journal of medicinal …, 2004 - ACS Publications
In a search for improved multiple drug resistance (MDR) modulators, we identified a novel series of substituted pyrroloquinolines that selectively inhibits the function of P-glycoprotein (…
Number of citations: 62 pubs.acs.org
ผล มานะ, กนก พร - 2020 - digital.car.chula.ac.th
กาก กาแฟ เป็น ของ เสีย ที่ เหลือ ทิ้ง จาก กระบวนการ ผลิต กาแฟ สด และ กาแฟ สำเร็จรูป กาก กาแฟ มี สาร ที่ สำคัญ เป็น องค์ประกอบ เช่น พอ ลิ แซ็ ก คา ร์ ไร ด์ กรด ไขมัน โปรตีน คาเฟ อี น สารประกอบ ฟี น …
Number of citations: 0 digital.car.chula.ac.th

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